Ethylidene diacetate
Overview
Description
Mechanism of Action
Target of Action
Ethylidene diacetate is an organic compound with the formula (CH3CO2)2CHCH3 .
Mode of Action
The primary use of this compound is as a precursor to vinyl acetate . In this process, this compound undergoes a reaction with acetaldehyde and acetic anhydride in the presence of a ferric chloride catalyst . The resulting compound can then be converted to the valuable monomer vinyl acetate by thermal elimination of acetic acid .
Result of Action
The primary result of the action of this compound is the production of vinyl acetate, a valuable monomer used in the production of polyvinyl acetate emulsions .
Action Environment
The efficacy and stability of this compound’s action are influenced by environmental factors such as temperature and the presence of a suitable catalyst . For example, the reaction of this compound with acetaldehyde and acetic anhydride requires the presence of a ferric chloride catalyst .
Biochemical Analysis
Biochemical Properties
It is known that it is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Molecular Mechanism
It is known that it can be converted to the valuable monomer vinyl acetate by thermal elimination of acetic acid
Metabolic Pathways
Ethylidene diacetate is not involved in any known metabolic pathways . It does not interact with any known enzymes or cofactors, and there is no data on its effects on metabolic flux or metabolite levels.
Preparation Methods
Ethylidene diacetate can be synthesized through several methods:
Reaction of Acetaldehyde and Acetic Anhydride: A major industrial route involves the reaction of acetaldehyde with acetic anhydride in the presence of a ferric chloride catalyst. The reaction is as follows: [ \text{CH}_3\text{CHO} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow (\text{CH}_3\text{CO}_2)_2\text{CHCH}_3 ]
Carbonylation of Methyl Acetate: Another method involves the carbonylation of methyl acetate using carbon monoxide and hydrogen in the presence of a platinum group metal catalyst and an iodide promoter.
Chemical Reactions Analysis
Ethylidene diacetate undergoes various chemical reactions, including:
Thermal Elimination: It can be converted to vinyl acetate by thermal elimination of acetic acid. The reaction is as follows: [ (\text{CH}_3\text{CO}_2)_2\text{CHCH}_3 \rightarrow \text{CH}_3\text{CO}_2\text{CH}=\text{CH}_2 + \text{CH}_3\text{CO}_2\text{H} ]
Hydrolysis: This compound can be hydrolyzed to produce acetic acid and acetaldehyde.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly documented.
Scientific Research Applications
Ethylidene diacetate has several applications in scientific research and industry:
Precursor to Vinyl Acetate: It serves as an intermediate in the production of vinyl acetate, which is used in the manufacture of polyvinyl acetate and polyvinyl alcohol.
Solvent and Intermediate: It is used as a solvent and intermediate in the production of pharmaceuticals, fragrances, and dyes.
Flavoring Agent: This compound is also used as a flavoring agent in food and beverages.
Comparison with Similar Compounds
Ethylidene diacetate can be compared with other similar compounds, such as:
Vinyl Acetate: This compound is a precursor to vinyl acetate, which is widely used in the production of polyvinyl acetate and polyvinyl alcohol.
Acetaldehyde Diacetate: This compound is similar in structure and reactivity to this compound and can also be used as an intermediate in various chemical processes.
This compound stands out due to its specific use as a precursor to vinyl acetate and its versatility as a solvent and intermediate in various industrial applications.
Properties
IUPAC Name |
1-acetyloxyethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(7)9-6(3)10-5(2)8/h6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKALUBLCWJVNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Record name | ethylidene diacetate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ethylidene_diacetate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027188 | |
Record name | 1,1-Ethanediol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027188 | |
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Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
542-10-9, 66455-31-0 | |
Record name | Ethylidene diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylidene diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066455310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYLIDENE DIACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8852 | |
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Record name | 1,1-Ethanediol, 1,1-diacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Ethanediol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylidene di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYLIDENE DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL1S8V6W25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main methods for synthesizing ethylidene diacetate?
A1: this compound can be synthesized through several routes, with the primary one being the carbonylation of methyl acetate. This reaction often utilizes catalysts based on rhodium [, , , , ], palladium [, , ], or a combination of both [, ]. Another method involves the reaction of dimethyl ether with carbon monoxide and hydrogen in the presence of a heterogeneous catalyst containing a Group VIII metal complex [].
Q2: How does the choice of catalyst impact the synthesis of this compound?
A2: The selection of a catalyst significantly influences the yield and selectivity of this compound. For instance, rhodium-based catalysts, particularly Rh(CO)Cl(PPh3)2, have demonstrated high activity and selectivity towards this compound formation [, ]. Adding palladium complexes as co-catalysts has been shown to further enhance the selectivity []. The choice of promoters and reaction conditions also plays a crucial role in catalyst performance.
Q3: What factors influence the catalytic activity in this compound synthesis?
A3: Several factors affect the catalytic activity and selectivity during EDA synthesis. These include:
- Catalyst concentration: The concentration of the catalyst, such as Rh(CO)Cl(PPh3)2, directly influences the reaction rate [].
- Partial pressures of CO and H2: The ratio of carbon monoxide to hydrogen significantly impacts both the conversion of methyl acetate and the selectivity towards EDA [].
- Temperature: Temperature variations affect the reaction rate and selectivity, with higher temperatures generally favoring EDA formation [, ].
- Promoters and co-catalysts: The addition of promoters like organic nitrogen, phosphorus, or arsenic compounds, as well as co-catalysts like lithium salts and Cr(CO)6, can significantly enhance catalyst activity [].
Q4: Can you explain the role of this compound in vinyl acetate production?
A4: this compound serves as a crucial intermediate in the two-step production of vinyl acetate from methanol and syngas [, , ]. First, methyl acetate undergoes carbonylation to yield this compound. Subsequently, this compound is cracked, usually in the presence of a catalyst, to produce vinyl acetate and acetic acid [].
Q5: What types of catalysts are employed in the cracking of this compound to vinyl acetate?
A5: Various catalysts have been investigated for the cracking of EDA to vinyl acetate. These include:* Homogeneous catalysts: Anhydrous benzenesulfonic acid has shown good catalytic activity for this reaction [].* Heterogeneous catalysts: Macropore cation exchanged resins have also been studied for their catalytic potential in this process [].
Q6: What is the molecular formula, weight, and structure of this compound?
A6:* Molecular formula: C6H10O4* Molecular weight: 146.14 g/mol* Structure: this compound is an acetate ester with the following structure: CH3CH(OCOCH3)2. It can be considered as the diacetate ester of acetaldehyde (ethanal).
Q7: What are the primary decomposition products of this compound?
A7: this compound decomposes thermally to produce acetaldehyde and acetic anhydride []. This decomposition reaction is homogeneous, unimolecular, and follows first-order kinetics.
Q8: How does the presence of a double bond affect the decomposition rate of related esters?
A8: Studies comparing the decomposition rates of various esters, such as this compound, furfurylidene diacetate, and crotonylidene diacetate, suggest that the presence of a double bond in close proximity to the breaking point of the molecule can significantly increase the decomposition rate [].
Q9: What are the primary industrial applications of this compound?
A9: this compound is mainly used as an intermediate in the production of vinyl acetate, a crucial monomer for various polymers and resins [].
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